Pentalysine is also being explored for its potential use in other areas of scientific research, such as:
Pentalysine is a linear pentapeptide composed of five lysine residues linked by peptide bonds. It is notable for its polycationic nature, which arises from the presence of multiple amino groups in its structure. This characteristic makes pentalysine highly soluble in water and capable of interacting with various biological molecules, including nucleic acids and proteins. The compound is often studied for its potential applications in biochemistry and molecular biology due to its unique structural properties.
Pentalysine exhibits significant biological activity, particularly in the context of DNA interactions. It has been demonstrated to bind to deoxyribonucleic acid (DNA), which can influence gene expression and cellular processes. The binding affinity of pentalysine for DNA suggests potential applications in gene delivery systems and molecular probes . Additionally, studies have indicated that pentalysine can enhance the immobilization of enzymes while preserving their activity, making it a promising candidate for biotechnological applications .
The synthesis of pentalysine can be achieved through various methods:
Pentalysine has diverse applications across various fields:
Interaction studies involving pentalysine reveal its competitive binding capabilities with other molecules. For instance, it competes with actinomycin D for DNA binding sites, demonstrating its potential as a tool for studying nucleic acid interactions and mechanisms of action in cellular environments . Additionally, kinetic studies have shown that pentalysine interacts rapidly with other amino acids and peptides under varying conditions, highlighting its dynamic nature in bio
Pentalysine shares similarities with several other polylysine compounds but possesses unique characteristics that distinguish it:
Compound | Structure | Unique Features |
---|---|---|
Lysine | Single amino acid | Basic amino acid; less complex than pentalysine |
Polylysine | Multiple lysines | Longer chain; more extensive charge distribution |
Dendritic Polylysines | Branched structures | Enhanced solubility and functionality due to branching |
Lysine-Rich Peptides | Various sequences | Functional diversity; may include other amino acids |
Pentalysine's unique linear structure and high cationic charge density allow it to interact more effectively with negatively charged biomolecules compared to its counterparts.
Pentalysine is a synthetic oligopeptide composed of five L-lysine residues linked via peptide bonds. Its systematic IUPAC name is L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysine, reflecting the sequential arrangement of lysine monomers. The molecular formula is $$ \text{C}{30}\text{H}{62}\text{N}{10}\text{O}{6} $$, with a molecular weight of 658.9 g/mol. The primary structure consists of a linear chain of lysine units, each contributing a side-chain ε-amino group ($$-\text{NH}_2$$), which confers high cationic charge density under physiological conditions.
The SMILES notation for pentalysine is:
$$ \text{NCCCCC(N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(O)=O} $$.
Property | Value |
---|---|
Molecular formula | $$ \text{C}{30}\text{H}{62}\text{N}{10}\text{O}{6} $$ |
Molecular weight (g/mol) | 658.9 |
IUPAC name | L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysine |
CAS Registry Number | 19431-21-1 |
Pentalysine exhibits distinct physicochemical characteristics due to its polycationic nature. It is a white crystalline powder with high solubility in aqueous solutions (>166 g/L). The peptide’s solubility arises from extensive hydrogen bonding and electrostatic interactions between its protonated amino groups and water molecules. Its isoelectric point (pI) is approximately 9.87, calculated from the pKa values of lysine’s α-amino ($$ \text{pKa} \approx 8.95 $$) and ε-amino ($$ \text{pKa} \approx 10.79 $$) groups.
The peptide’s stability is influenced by pH and temperature. Under acidic conditions, protonation of amino groups enhances solubility, while alkaline conditions may promote aggregation due to deprotonation.
Property | Value |
---|---|
Solubility | >166 g/L (water) |
Appearance | White crystalline powder |
Molecular weight | 658.9 g/mol |
Isoelectric point | 9.87 |
Pentalysine exists predominantly in the L-lysine enantiomeric form, as natural lysine is biosynthesized in the L-configuration. Each lysine residue contains a chiral α-carbon, resulting in five stereogenic centers per molecule. Synthetic variants with D-lysine residues are possible but less common; these isomers exhibit altered biological activity due to mismatched interactions with chiral biomolecules.
The peptide’s stereochemical integrity is critical for its function. For example, the L-configuration enables specific binding to fibrin in tissue plasminogen activator (t-PA) systems, while D-enantiomers show reduced affinity. Structural studies using rotating frame Overhauser effect spectroscopy (ROESY) confirm that pentalysine adopts a compact conformation in solution, with side-chain ε-amino groups oriented outward to maximize solvation.
Isomer Type | Description |
---|---|
L-Pentalysine | All residues in L-configuration |
D-Pentalysine | All residues in D-configuration |
Mixed isomers | Combinations of L- and D-lysine |